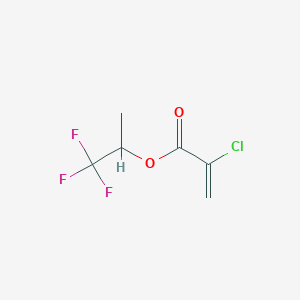
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is an organic compound that features both trifluoromethyl and chloroalkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 2-chloroprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The chloroalkene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoropropan-2-yl chloroformate: Similar in structure but with a chloroformate group instead of a chloroalkene.
1,1,1-Trifluoro-2-propanol: A simpler alcohol derivative with similar trifluoromethyl functionality.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Contains a hydrazine group instead of a chloroalkene .
Uniqueness
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is unique due to its combination of trifluoromethyl and chloroalkene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
82989-69-3 |
|---|---|
Formule moléculaire |
C6H6ClF3O2 |
Poids moléculaire |
202.56 g/mol |
Nom IUPAC |
1,1,1-trifluoropropan-2-yl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C6H6ClF3O2/c1-3(7)5(11)12-4(2)6(8,9)10/h4H,1H2,2H3 |
Clé InChI |
MGLYXMUTEJQZEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)OC(=O)C(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


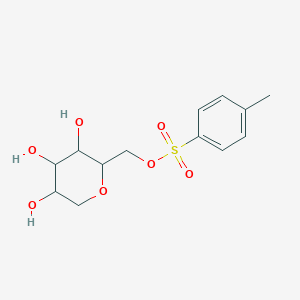
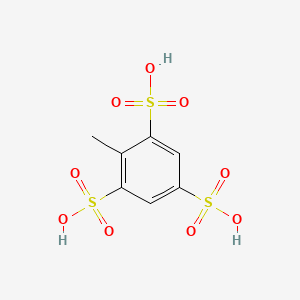
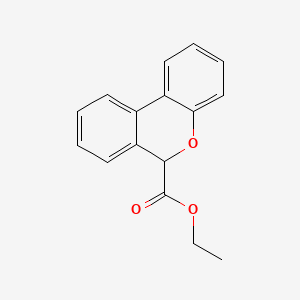

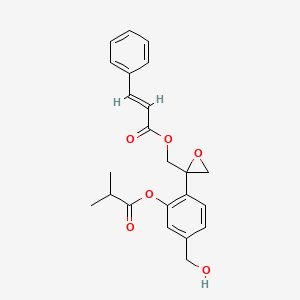
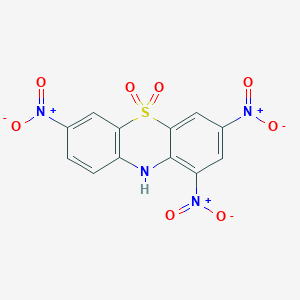
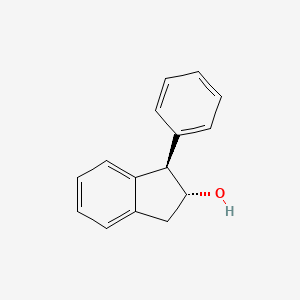
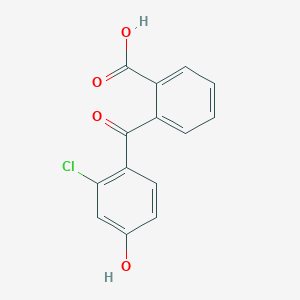
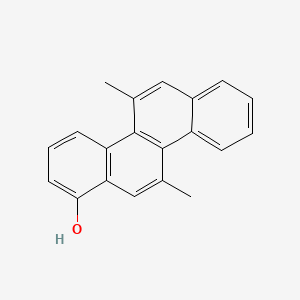
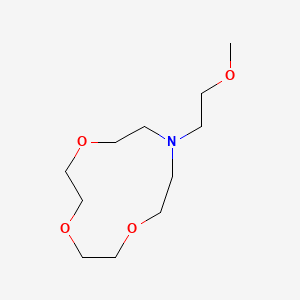
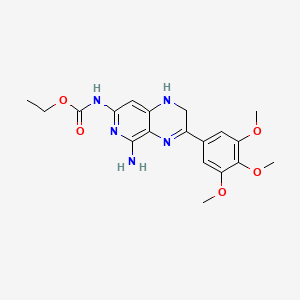
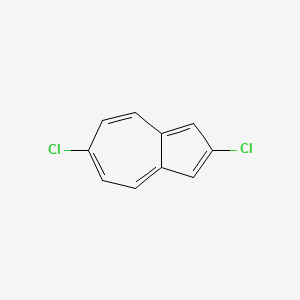
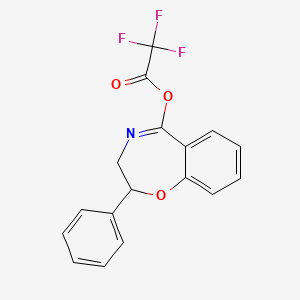
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
